Dansylglycine
Description
Significance of Dansyl Derivatives in Chemical and Biological Investigations
Dansyl derivatives, including Dansylglycine, are of considerable importance in chemical and biological research due to their fluorescent properties. preprints.org These compounds are known for their high fluorescence quantum yield and a significant Stokes shift, which helps in avoiding auto-absorption effects. preprints.org The fluorescence intensity and the wavelength of maximum emission of dansyl-based compounds are sensitive to the polarity of their surrounding environment, a characteristic that is particularly useful in biological applications. preprints.org
The fluorescent nature of dansyl-labeled molecules makes them effective tools for studying protein structure and function. ontosight.ai For instance, they can be used to label proteins, peptides, and other biomolecules for detection and quantification in applications such as fluorescence microscopy and spectrofluorometry. ontosight.aiontosight.ai Furthermore, the sensitivity of their fluorescence to the immediate environment allows for the investigation of protein folding and dynamics. wikipedia.org Dansyl derivatives have also demonstrated the ability to selectively detect certain metal ions, making them relevant in fields like environmental monitoring and bioanalytical chemistry. preprints.org
Historical Context of this compound Utilization in Research
The use of dansyl derivatives in research dates back to the development of Dansyl chloride as a reagent for labeling primary amino groups in amines, leading to the formation of stable, fluorescent sulfonamide adducts. wikipedia.org This technique became widely used for modifying amino acids, particularly in protein sequencing and analysis. wikipedia.org
This compound, as a specific dansyl derivative, has been employed as a fluorescent probe in various research contexts. For example, it has been used to measure transmembrane proton concentration gradients by monitoring the changes in its fluorescence as it moves across lipid bilayers. nih.gov Its application also extends to the study of protein binding sites, such as those on human serum albumin. oup.comresearchgate.net More recently, this compound has been utilized as a fluorescent probe for the specific determination of the halogenating activity of enzymes like myeloperoxidase and eosinophil peroxidase. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₆N₂O₄S | ontosight.ainih.gov |
| Molecular Weight | 308.35 g/mol | ontosight.ainih.gov |
| Appearance | Light yellow to yellow to green powder or crystal | |
| Excitation Peak (in Dioxane) | 334 nm | aatbio.com |
| Emission Peak (in Dioxane) | 495 nm | aatbio.com |
| Stokes Shift (in Dioxane) | 161 nm | aatbio.com |
Detailed Research Findings
Recent research has further expanded the applications of this compound. A 2017 study published in Analytical Biochemistry detailed a method using this compound to differentiate between the peroxidase and halogenating activities of myeloperoxidase and eosinophil peroxidase in real-time. nih.gov This assay is based on the susceptibility of this compound to electrophilic attack by hypochlorous acid (HOCl) and hypobromous acid (HOBr), the products of the enzymes' halogenating activity. unesp.br
Another area of investigation involves the interaction of this compound with proteins. Research has confirmed that this compound binds to site II of human serum albumin, a key transport protein in the blood. researchgate.net This was determined by observing the induced circular dichroism (ICD) signal when this compound complexes with the protein. researchgate.net The intensity of this signal was found to be dependent on factors such as temperature and the oxidative state of the protein. researchgate.net
Furthermore, the unique photophysical properties of this compound continue to be explored. Its fluorescence is influenced by the solvent environment, exhibiting a red shift in polar solvents. researchgate.net This solvatochromic effect, along with its electrochemical properties, has been studied by immobilizing this compound on surfaces to create functional films. scielo.br
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-16(2)12-7-3-6-11-10(12)5-4-8-13(11)21(19,20)15-9-14(17)18/h3-8,15H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFXORCWAQTTGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148815 | |
| Record name | Dansylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1091-85-6 | |
| Record name | Dansylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1091-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dansylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001091856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dansylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DANSYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QF9N67QFL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Fluorescence and Photophysical Mechanisms of Dansylglycine
Spectroscopic Characterization and Elucidation of Emission Properties
The emission properties of Dansylglycine are rooted in its distinct electronic structure, which gives rise to characteristic absorption and fluorescence spectra. These properties are not static but are dynamically influenced by factors such as the surrounding solvent, as detailed in the following sections.
Absorption and Emission Spectral Analysis
The absorption spectrum of this compound is characterized by a prominent band in the near-ultraviolet region, typically around 330-340 nm. nih.govnih.gov The exact position of this absorption maximum shows some dependence on the solvent polarity, with a noticeable red shift observed in more polar solvents. rsc.orgrsc.org For instance, in hexane (B92381), the absorption peak (λg) is at 334 nm, while in the more polar acetonitrile (B52724), it shifts to 341 nm. rsc.org In dioxane, the absorption maximum has been reported at 334 nm and 338.5 nm. aatbio.comphotochemcad.com
The fluorescence emission of this compound is significantly more sensitive to the solvent environment than its absorption. nih.gov Upon excitation, this compound emits a broad fluorescence spectrum. rsc.org The wavelength of maximum emission (λf) undergoes a substantial red shift (bathochromic shift) as the polarity of the solvent increases. rsc.orgrsc.org This is a hallmark of a molecule with an intramolecular charge transfer (ICT) character in its excited state. rsc.orgnih.gov For example, the emission maximum shifts from 455 nm in the nonpolar solvent hexane to 524 nm in the polar solvent acetonitrile, representing a significant Stokes shift. rsc.orgrsc.org In dioxane, the emission peak is observed at 495 nm. aatbio.com This large Stokes shift in polar solvents indicates a considerable change in the molecular dipole moment upon excitation. rsc.org The emission mechanism is thought to involve locally excited states derived from hybrid molecular orbitals. rsc.orgresearchgate.net
| Solvent | Absorption Max (λg) (nm) | Emission Max (λf) (nm) | Stokes Shift (nm) |
| Hexane | 334 rsc.org | 455 rsc.org | 121 |
| Dioxane | 334 aatbio.com | 495 aatbio.com | 161 |
| Acetonitrile | 341 rsc.org | 524 rsc.org | 183 |
Quantum Yield Investigations
The fluorescence quantum yield (Φ) of this compound, a measure of the efficiency of the fluorescence process, is highly dependent on the solvent. researchgate.netomlc.org Generally, dansyl derivatives are known for their high quantum yields. researchgate.net For this compound, the quantum yield varies significantly with solvent polarity, ranging from a low of 0.07 in water to a high of 0.66 in the less polar solvent dioxane. omlc.org Another report indicates a quantum yield of 0.065 in water. omlc.org In acetonitrile, the quantum yield of this compound has been measured to be 0.36. rsc.org This trend of decreasing quantum yield with increasing solvent polarity is a common characteristic of molecules with ICT excited states.
| Solvent | Quantum Yield (Φ) |
| Water | 0.07 omlc.org, 0.065 omlc.org |
| Acetonitrile | 0.36 rsc.org |
| Dioxane | 0.66 photochemcad.comomlc.org |
Time-Resolved Fluorescence Studies
Time-resolved fluorescence studies provide insights into the excited-state dynamics of this compound. The fluorescence lifetime of the dansyl group can be complex and is influenced by the surrounding environment. nih.gov For this compound, the fluorescence decay can be described by multi-exponential decay laws, indicating the presence of different conformational states or microenvironments. nih.govtandfonline.com For instance, in aqueous solution, a fluorescence lifetime of 2.3 ns has been reported for the free molecule. tandfonline.com The fluorescence kinetics of dansyl-based compounds are often associated with intramolecular charge transfer and the reorientation of solvent molecules around the excited fluorophore. rsc.org Time-resolved emission spectroscopy has shown that the fluorescence spectrum of dansyl derivatives can exhibit significant time dependence, with red shifts occurring over nanosecond timescales, which can be attributed to the reorientation of polar solvent molecules following the initial rapid formation of an intramolecular charge transfer state. nih.gov
Solvatochromic Effects on this compound Fluorescence
Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. niscpr.res.in this compound exhibits pronounced solvatochromism, particularly in its fluorescence emission, making it a sensitive probe for environmental polarity. researchgate.net
Polarity-Sensitive Behavior and Solvent-Dependent Shifts
As previously mentioned, the fluorescence emission of this compound is highly sensitive to the polarity of the solvent. evidentscientific.com An increase in solvent polarity leads to a significant red shift in the emission spectrum. rsc.orgrsc.org This positive solvatochromism is a direct consequence of the stabilization of the more polar excited state by the polar solvent molecules. evidentscientific.com The large Stokes shift observed in polar solvents is a clear manifestation of this strong interaction. rsc.org The absorption spectrum is less affected by solvent polarity, although a slight red shift is still observable. rsc.orgrsc.org This differential effect on absorption and emission is characteristic of molecules where the excited state has a significantly larger dipole moment than the ground state.
Influence of Solvent Polarity on Molecular Dipole Moment
The significant solvatochromic shifts observed for this compound indicate a substantial change in its molecular dipole moment upon photoexcitation. rsc.orgrsc.org The interaction between the fluorophore's dipole moment and the surrounding solvent molecules' dipole moments leads to a reordering of the solvent molecules around the fluorophore in its excited state. evidentscientific.com In polar solvents, this reorientation stabilizes the excited state, lowering its energy level and resulting in a red-shifted emission. evidentscientific.com The magnitude of this shift can be used to estimate the change in dipole moment between the ground and excited states. rsc.orgrsc.org For dansyl derivatives, it has been shown that there is a moderate variation of the molecular dipole moment upon light excitation. researchgate.netrsc.org This change in dipole moment is a key factor governing the sensitivity of this compound's fluorescence to the polarity of its environment. mdpi.com
Aggregation-Induced Emission (AIE) Phenomena in this compound Systems
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules are induced to emit intensely upon aggregation. This effect is contrary to the more common aggregation-caused quenching (ACQ) where fluorophores lose their emission intensity at high concentrations or in an aggregated state. The AIE mechanism is often attributed to the restriction of intramolecular rotations (RIR) and/or vibrations in the aggregate state, which blocks non-radiative decay pathways and opens up the radiative decay channel, leading to significant fluorescence enhancement.
While this compound itself is a classic solvatochromic fluorophore, the AIE phenomenon is more prominently studied and characterized in its derivatives. bohrium.comchemrxiv.org These derivatives often exhibit weak fluorescence in dilute solutions due to the free rotation of molecular components, which provides a non-radiative pathway for the excited state to decay. However, in poor solvents or at high concentrations, the molecules aggregate. This aggregation physically constrains the intramolecular rotations, leading to a substantial increase in fluorescence quantum yield. bohrium.comchemrxiv.orgrsc.org
For instance, certain dansyl derivatives have been shown to exhibit AIE characteristics when modulated by the presence of water. bohrium.comchemrxiv.org Studies on dansyl-carbazole based compounds have demonstrated aggregation-induced emission enhancement (AIEE) in solvent mixtures such as water and tetrahydrofuran (B95107) (THF). rsc.org In one case, a new dansyl-carbazole compound was found to be AIEE-active in a H₂O:THF mixture (60:40, v/v), a behavior attributed to the formation of intermolecular hydrogen bonds that rigidify the molecular structure. rsc.org Similarly, other diarylethene derivatives incorporating a fluorescent moiety that exhibits excited-state intramolecular proton transfer (ESIPT) have shown AIE behavior in THF/water mixtures. beilstein-journals.org
The general principle observed in these dansyl-based systems is that the formation of aggregates restricts the motion of the rotatable dansyl and other connected groups, effectively shutting down the non-radiative pathways and forcing the molecule to release its energy radiatively as fluorescence. This "light-up" capability in the aggregated state makes AIE-active dansyl compounds promising for applications in chemical sensing and bio-imaging. bohrium.comresearchgate.net
| Dansyl System | Conditions for AIE | Observation | Attributed Mechanism |
|---|---|---|---|
| Dansyl Derivatives (L1, L2) | In the presence of water | Fluorescence enhancement | Modulated solvatofluorochromic behavior leading to AIE bohrium.comchemrxiv.org |
| Dansyl-Carbazole Compound (DACB) | H₂O:THF (60:40, v/v) | Aggregation-induced emission enhancement (AIEE) | Intermolecular hydrogen bonding interactions rsc.org |
| Diarylethene with ESIPT Moiety | THF/water mixtures | AIE with blue-shift of emission | Restriction of intramolecular rotation in aggregates beilstein-journals.org |
Thermal Effects on this compound Emission Characteristics
The fluorescence emission of this compound is sensitive to environmental factors, including temperature. The thermal effects can manifest as changes in fluorescence intensity, emission wavelength, and fluorescence lifetime, and the nature of these changes often depends on the surrounding medium.
In studies involving the interaction of this compound with proteins like Human Serum Albumin (HSA), an increase in temperature typically leads to fluorescence quenching. nih.govplos.org This quenching is indicative of a static process, where a non-fluorescent ground-state complex is formed between the fluorophore and the protein. The stability of this complex decreases at higher temperatures, leading to a reduction in the quenching efficiency. This relationship is often analyzed using the Stern-Volmer equation. For the this compound-HSA complex, it has been observed that the Stern-Volmer constant (Ksv), which is a measure of quenching efficiency, decreases as the temperature rises, confirming that the interaction is weakened at higher temperatures. nih.govresearchgate.net
| Temperature (°C) | Ksv (× 10⁴ M⁻¹) | Ka (× 10⁵ M⁻¹) |
|---|---|---|
| 20 | 7.97 | 3.48 |
| 25 | 7.14 | 2.81 |
| 30 | 6.52 | 2.34 |
| 37 | 5.73 | 1.81 |
Conversely, in certain organic solvents, the effect of temperature can be different. For instance, a study on a thienyl-based dansyl derivative, 2-(3-thienyl)ethyl dansylglycinate (TEDG), dissolved in acetonitrile showed a small increase in fluorescence intensity as the temperature was raised. rsc.org This phenomenon was accompanied by a slight blue shift in the emission maximum and was attributed to a thermally-activated mechanism. rsc.org
The fluorescence lifetime of this compound is also temperature-dependent. In aqueous solutions, the fluorescence lifetime of this compound has been shown to decrease as the temperature increases. nih.gov This is consistent with the general principle that higher temperatures increase the rate of non-radiative decay processes, thus shortening the excited-state lifetime.
| Temperature (°C) | Fluorescence Lifetime (ns) |
|---|---|
| 8.9 | ~2.4 |
| 23 | ~2.2 |
| 40 | ~1.9 |
| 60 | ~1.6 |
These findings illustrate that the effect of temperature on this compound's fluorescence is highly context-dependent, with thermal quenching being a key feature in protein-binding interactions and more complex behaviors observed in different solvent environments. nih.govrsc.org
Biomolecular Interaction Studies Involving Dansylglycine
Dansylglycine as a Probe for Protein Binding Site Characterization
This compound is a dansylated amino acid that serves as a valuable fluorescent probe for the characterization of binding sites in proteins, particularly albumin. researchgate.netplos.orgnih.gov Its utility stems from the significant changes in its fluorescent properties upon binding to a protein. nih.govajol.info When this compound transitions from a hydrophilic aqueous environment to a hydrophobic cavity within a protein, its fluorescence quantum yield increases substantially, and a blue shift in the maximum emission wavelength is typically observed. nih.govresearchgate.net This phenomenon makes it a sensitive tool for studying protein-ligand interactions. nih.gov Furthermore, the binding of this compound can induce circular dichroism (ICD), a phenomenon where the achiral this compound molecule acquires a circular dichroism signal upon binding within the asymmetric microenvironment of a protein's binding site. researchgate.netplos.orgnih.govnih.gov This ICD signal provides another method for monitoring and characterizing the binding event. nih.gov
Interaction with Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA)
This compound has been extensively studied for its interaction with both Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA). nih.govajol.infonih.gov BSA is often used in studies as a model for HSA because the two proteins share a similar structure. researchgate.net The binding of this compound to BSA results in a significant enhancement of its fluorescence, indicating its movement into a hydrophobic region of the protein. ajol.inforesearchgate.net Fluorescence data have shown that this compound binds to a single high-affinity site on BSA, with an association constant reported as (2.6 ± 0.2) x 10⁶ M⁻¹. researchgate.net The interaction also involves several lower-affinity secondary sites. ajol.inforesearchgate.net
Similarly, complexation with HSA leads to a strong increase in this compound's fluorescence efficiency and the appearance of an induced circular dichroism (ICD) signal, confirming the binding event within a chiral microenvironment of the protein. plos.orgnih.gov The binding of this compound to HSA is a reversible process. researchgate.netplos.org
Identification of Sudlow's Binding Sites (Site I and Site II)
Human Serum Albumin possesses two major, well-defined binding sites for a wide variety of drugs and other ligands, known as Sudlow's Site I and Sudlow's Site II. nih.govrsc.orgspringermedizin.de Site I, located in subdomain IIA, is often called the warfarin (B611796) or phenylbutazone (B1037) binding site. nih.govspringermedizin.de Site II, located in subdomain IIIA, is also known as the benzodiazepine (B76468) or indole (B1671886) binding site and has a high affinity for drugs like diazepam and ibuprofen. nih.govspringermedizin.de
While there has been some historical ambiguity regarding its precise location, extensive studies using spectrofluorimetric titrations, competitive displacement assays, and circular dichroism have confirmed that this compound primarily binds to Sudlow's Site II on HSA. nih.govnih.govrsc.orgresearchgate.netoup.comresearchgate.net The fluorescence of this compound bound to HSA is significantly altered by the addition of ligands known to bind to Site II, whereas Site I ligands have little to no effect. nih.govnih.govoup.comresearchgate.net This selective interaction makes this compound a useful fluorescent probe for specifically studying and characterizing Sudlow's Site II. tcichemicals.comtcichemicals.com
Fluorescence Quenching Mechanisms in Protein-Dansylglycine Complexes
The interaction between this compound and serum albumins can be studied by monitoring fluorescence quenching. nih.govajol.info When this compound is added to a solution of HSA or BSA, it quenches the protein's intrinsic fluorescence, which primarily originates from tryptophan residues. nih.govajol.inforesearchgate.net This quenching of the protein's fluorescence is a result of the binding interaction. ajol.info
Studies have identified the primary mechanism as static quenching , which involves the formation of a non-fluorescent ground-state complex between the protein and the this compound molecule. nih.govresearchgate.netresearchgate.net A key indicator of a static quenching mechanism is that the interaction between the ligand and the protein typically weakens as the temperature increases. nih.govresearchgate.net Another proposed mechanism for the quenching of the protein's fluorescence is resonance energy transfer from the protein's tryptophan residues to the bound this compound, as the emission spectrum of BSA overlaps with the absorption spectrum of this compound. ajol.info The bimolecular quenching constant (Kq) for the HSA-dansylglycine interaction was calculated to be approximately 1.6 x 10¹³ M⁻¹s⁻¹, further supporting the formation of a complex. researchgate.net
Temperature Dependence of Protein-Ligand Complexation
The complexation between this compound and HSA is a reversible process that is dependent on temperature. researchgate.netplos.orgnih.gov Studies have shown that the interaction is weakened at higher temperatures. nih.govresearchgate.net This temperature dependence is a key piece of evidence supporting the static quenching mechanism, where the stability of the ground-state protein-ligand complex decreases with increased thermal energy. plos.orgnih.govresearchgate.net The reduction in binding affinity at higher temperatures is a result of the weakened interaction between the protein and the fluorescent ligand, rather than irreversible thermal denaturation of the protein, which occurs at significantly higher temperatures. researchgate.net
The effect of temperature on the binding constants for the HSA-dansylglycine complex has been quantified, as shown in the table below.
| Temperature (°C) | Stern-Volmer Constant (Ksv) (x 10⁴ M⁻¹) | Binding Constant (Ka) (x 10⁵ M⁻¹) |
|---|---|---|
| 20 | 7.97 | 3.48 |
| 25 | 6.58 | 2.10 |
| 30 | 5.46 | 1.34 |
| 37 | 4.19 | 0.89 |
Data derived from fluorescence quenching experiments of Human Serum Albumin with this compound. plos.orgnih.gov
Impact of Protein Oxidation on this compound Binding
The structural integrity of HSA's binding sites is crucial for ligand interaction, and this can be compromised by oxidative damage. nih.goviastatedigitalpress.com The binding of this compound to HSA is susceptible to alterations caused by protein oxidation. researchgate.netplos.orgnih.gov Studies have demonstrated that when HSA is oxidized by agents such as hypochlorous acid (HOCl) and hypobromous acid (HOBr), its capacity to bind this compound is reduced. nih.govnih.gov
Interestingly, research revealed that Sudlow's Site II is more susceptible to modification by HOBr than by HOCl. researchgate.netnih.gov This finding suggests that aromatic amino acid residues, such as phenylalanine and tyrosine, play a significant role in the structure and function of Site II, as HOBr is a more potent oxidant of these particular residues. nih.govnih.gov The impact of oxidation on binding is observed experimentally as a reduction in the induced circular dichroism (ICD) signal of the this compound-HSA complex, indicating a compromised binding microenvironment. nih.gov
Induced Circular Dichroism (ICD) for Chiral Microenvironment Elucidation
Induced circular dichroism (ICD) is a chiroptical phenomenon observed when an achiral molecule, like this compound, binds within a chiral microenvironment, such as the binding cavity of a protein. nih.govresearchgate.netresearchgate.net This interaction perturbs the electronic transitions of the achiral molecule, causing it to gain optical activity and produce a CD signal. unesp.br The resulting ICD spectrum provides direct evidence of the complexation between the ligand and the protein and is highly sensitive to the specific arrangement of the binding site. nih.govunesp.brrsc.org
This compound itself is an achiral molecule and does not produce a circular dichroism signal in solution. nih.govplos.org However, upon binding to a protein like Human Serum Albumin (HSA), it exhibits a distinct ICD signal. nih.govresearchgate.netplos.org Research has demonstrated that the complexation of this compound with HSA results in the appearance of a positive ICD band centered at approximately 346 nm. nih.govresearchgate.netplos.org This induced ellipticity is a direct consequence of the this compound molecule being fixed within an asymmetric, chiral pocket of the protein. nih.govplos.org Specifically, this compound has been identified as a ligand for Sudlow's site II in HSA, a hydrophobic cavity located in subdomain IIIA. nih.govresearchgate.netresearchgate.net The induction of chirality confirms the binding event and allows for the characterization of this specific binding site. nih.govplos.org
The ICD signal generated from the protein-dansylglycine complex is a sensitive reporter of the protein's structural integrity. nih.govrsc.org Alterations to the protein's conformation, particularly within the binding site, lead to corresponding changes in the ICD signal. nih.govrsc.org This has been demonstrated in studies where HSA was subjected to oxidation. nih.govplos.org
When HSA was oxidized by hypochlorous acid (HOCl) or hypobromous acid (HOBr), the intensity of the this compound ICD signal was significantly reduced. nih.govresearchgate.net The effect was more pronounced with HOBr, suggesting that the binding site (site II) is highly susceptible to modification by this particular oxidant. nih.govresearchgate.net This susceptibility is likely due to the presence of aromatic amino acid residues like phenylalanine and tyrosine within site II, which are important for creating the chiral environment and are more efficiently oxidized by HOBr. nih.govplos.org Therefore, the ICD signal of this compound serves as a direct indicator of structural changes in the protein's binding pocket. nih.gov
The three-dimensional structure of proteins is dependent on environmental conditions such as pH and temperature. nih.govresearchgate.net Consequently, the induced chirality of this compound upon binding is also susceptible to these factors. nih.gov Studies on the HSA-dansylglycine complex have shown that changes in pH significantly affect the protein's ability to induce chirality. nih.govresearchgate.netplos.org At a basic pH of 9.0, the HSA structure becomes less rigid, leading to a partial loss of its capacity to bind this compound and, therefore, a reduction in the ICD signal. nih.govresearchgate.net Conversely, at an acidic pH of 3.5, which causes an expansion of the protein structure, HSA retains almost all of its capacity to bind the ligand and induce chirality. nih.govresearchgate.net The intensity of the ICD signal is also dependent on temperature, with the complexation being reversible and weakening at higher temperatures. nih.govresearchgate.net
Table 1: Effect of pH on the Ability of HSA to Induce Chirality in this compound This table is based on descriptive findings from the cited research. nih.govresearchgate.net
| pH Condition | HSA Structural State | This compound Binding / ICD Signal |
|---|---|---|
| Acidic (e.g., pH 3.5) | Expanded structure, domain IIIA separates but remains intact | Retained almost full capacity to bind and induce chirality |
| Neutral (e.g., pH 7.0) | Native conformation | Strong binding and ICD signal (control state) |
| Basic (e.g., pH 9.0) | Less rigid structure | Partially lost capacity to bind and induce chirality |
Correlation of ICD Signal with Protein Structural Alterations
This compound in Enzymatic Activity and Reactivity Studies
Beyond its use in binding assays, this compound is a key reagent for studying specific enzymatic reactions, particularly those involving halogenating species. unesp.brbiorbyt.comcymitquimica.combiocat.com
Probing Halogenating Activity of Myeloperoxidase (MPO) and Eosinophil Peroxidase (EPO)
Myeloperoxidase (MPO) and Eosinophil Peroxidase (EPO) are heme peroxidases found in neutrophils and eosinophils, respectively. unesp.brnih.gov A key function of these enzymes in the immune response is their halogenating activity: the production of potent microbicidal agents like hypochlorous acid (HOCl) from chloride (Cl⁻) and hypobromous acid (HOBr) from bromide (Br⁻). unesp.br
This compound has been developed into a sensitive and specific fluorescent probe for determining this halogenating activity. unesp.brnih.gov The assay is based on the principle that the intrinsic fluorescence of this compound is rapidly depleted upon electrophilic attack by HOCl and HOBr on its aromatic ring. unesp.br When used in the presence of MPO or EPO, the rate of fluorescence bleaching is dependent on the presence of chloride or bromide ions and a source of hydrogen peroxide, making the assay specific for the halogenating cycle of the enzymes, distinguishing it from their general peroxidase activity. unesp.brnih.gov This method allows for the real-time measurement of HOCl and HOBr production and is effective for studying enzyme kinetics and the effects of specific inhibitors. unesp.brnih.gov
Table 2: Reactivity of this compound with Halogenating Species This table summarizes the principle of the this compound-based halogenating activity assay. unesp.br
| Reactant | Effect on this compound | Basis of Measurement |
|---|---|---|
| Hypochlorous acid (HOCl) | Depletes intrinsic fluorescence | Rate of fluorescence decay correlates with HOCl concentration |
| Hypobromous acid (HOBr) | Depletes intrinsic fluorescence | Rate of fluorescence decay correlates with HOBr concentration |
Differential Reactivity with Amino Acid Residues (e.g., Tryptophan, Cysteine, Methionine, Tyrosine)
The reactivity of this compound with various amino acid residues is a subject of interest, particularly in the context of its use as a fluorescent probe in biochemical systems. The dansyl group's fluorescence is sensitive to its local environment, and interactions with specific amino acid side chains can lead to changes in its fluorescent properties, such as quenching.
Research has indirectly demonstrated the differential reactivity of amino acid residues by observing their ability to inhibit the oxidation of this compound. In studies using taurine (B1682933) bromamine (B89241) as an oxidizing agent, the efficacy of tryptophan, tyrosine, cysteine, and methionine in preventing the bleaching of this compound fluorescence was compared. mdpi.comsemanticscholar.org The results indicated a clear hierarchy of reactivity, with tryptophan being the most effective competitor, followed by cysteine and methionine, and with tyrosine being the least effective. mdpi.comsemanticscholar.org This differential reactivity is attributed to the susceptibility of the amino acid side chains to oxidation.
The interaction between this compound and tryptophan is particularly noteworthy. The quenching of the intrinsic fluorescence of tryptophan residues in proteins by this compound is a well-documented phenomenon. semanticscholar.org This process is understood to occur via fluorescence resonance energy transfer (FRET), where the excited state energy of tryptophan is non-radiatively transferred to the dansyl group, which has an overlapping absorption spectrum with tryptophan's emission spectrum. This property allows this compound to be used as a probe to study the local environment of tryptophan residues in proteins. semanticscholar.org
The relative reactivity of these amino acids in competing with this compound for an oxidizing agent provides a quantitative measure of their differential reactivity. This is often expressed by the slope of the curve when plotting the observed pseudo-first-order rate constant of this compound bleaching against the concentration of the competing amino acid.
Table 1: Relative Reactivity of Amino Acids as Inhibitors of this compound Oxidation
| Amino Acid | Relative Reactivity Ranking | Observations |
|---|---|---|
| Tryptophan | 1 | Significantly inhibited the depletion of this compound fluorescence. semanticscholar.org |
| Cysteine | 2 (tie) | Showed similar reactivity to methionine in inhibiting this compound bleaching. mdpi.com |
| Methionine | 2 (tie) | Showed similar reactivity to cysteine in inhibiting this compound bleaching. mdpi.com |
| Tyrosine | 4 | Was much less effective as a competitor compared to tryptophan. semanticscholar.org |
This table is generated based on the qualitative and semi-quantitative findings from studies on the inhibition of this compound oxidation.
Substrate Role in Peptidylglycine Monooxygenase Kinetics
Dansylated peptides, particularly those with a C-terminal glycine (B1666218), serve as important substrates for studying the kinetics of peptidylglycine monooxygenase (PHM), an enzyme crucial for the biosynthesis of many peptide hormones and neuropeptides. smolecule.comoup.com The enzyme catalyzes the hydroxylation of the α-carbon of the terminal glycine residue, a key step in the C-terminal amidation of peptides. wikipedia.org The fluorescent dansyl group allows for sensitive detection and quantification of both the substrate and its hydroxylated product, typically via high-performance liquid chromatography (HPLC). smolecule.comoup.com
The tripeptide Dansyl-Tyr-Val-Gly (Dns-YVG) is a widely used model substrate for elucidating the catalytic mechanisms and kinetics of PHM. smolecule.comoup.comcore.ac.uk The kinetic parameters, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), are determined to assess how structural variations in peptide substrates influence enzymatic activity. smolecule.com For instance, studies have shown that the nature of the amino acid penultimate to the C-terminal glycine significantly affects the V_max/K_m ratio. Glycine-extended peptides with aromatic, hydrophobic, or sulfur-containing penultimate residues generally exhibit the highest V_max/K_m ratios. researchgate.net
The pH of the reaction environment also markedly affects the kinetic parameters. For the amidation of N-dansyl-Tyr-Val-Gly, a decrease in pH from 9 to 4 results in a hyperbolic increase in the apparent K_m for the peptide. oup.com The pH-activity profile for the PHM-catalyzed monooxygenation of dansyl-YVG shows a maximum around pH 5.8 in a sulfonic acid buffer, with the pH dependence being primarily governed by k_cat, while the K_m for dansyl-YVG remains independent of pH over the range of 5 to 8. nih.gov
Table 2: Kinetic Parameters for Dansylated Substrates of Peptidylglycine Monooxygenase
| Substrate | Enzyme Source | K_m (μM) | V_max | pH | Temperature (°C) | Notes |
|---|---|---|---|---|---|---|
| N-dansyl-Tyr-Val-Gly | Rat Medullary Thyroid Carcinoma CA-77 Cells | Markedly affected by pH | Turnover number of ~600 min⁻¹ | 4-10 | 37 | The turnover number is the highest reported for this substrate. oup.com |
| N-dansyl-Tyr-Val-Gly | Not specified | 3.5 | Not specified | 6.0 | 37 | Used in a study of ubiquitin as a substrate. core.ac.uk |
| TNP-D-Tyr-Val-Gly | Anglerfish Islet Secretory Granules | 25 ± 5 | Not specified | Not specified | Not specified | TNP (trinitrophenylated) is another chromophoric group used for kinetic studies. nih.gov |
This table presents available kinetic data for dansylated and related substrates of peptidylglycine monooxygenase from various research findings.
Advanced Methodologies and Analytical Applications
Development of Dansylglycine-Functionalized Nanosystems
This compound can be incorporated into nanomaterials to create functional systems with enhanced properties. These nanosystems leverage the high surface area and modifiable nature of nanoparticles along with the fluorescent signaling of the dansyl group.
Researchers have successfully developed hybrid materials by functionalizing mesoporous silica (B1680970) nanoparticles (MSNs), specifically MCM-41, with this compound. rsc.orgresearchgate.net A notable example is a nanostructured material designated MCM-41@Ch@DnsGly, which was synthesized for the visualization of latent fingerprints. rsc.orgcobiss.net These nanoparticles combine the structural advantages of MSNs, such as a high surface area, with the fluorescent properties of this compound. le.ac.uktechnologynetworks.com The resulting hybrid material exhibits intense absorption in the near-UV region and emits strong fluorescence, making it an effective agent for developing fingerprints on various surfaces. le.ac.uklightsources.org The application of these nanoparticles as a powder allows for use at crime scenes without requiring laboratory facilities. This approach has shown high efficacy, with 94% of enhanced fingerprint images providing sufficient detail for forensic comparison. cobiss.netnih.gov
Table 1: Components of this compound-Functionalized Mesoporous Silica Nanoparticles
| Component | Type | Function |
| MCM-41 | Mesoporous Silica Nanoparticle | Provides a high surface area and a structural scaffold for functionalization. le.ac.uktechnologynetworks.com |
| Chitosan (B1678972) | Polysaccharide | Enhances adhesion to fingerprint residues and serves as a linking agent. rsc.orgle.ac.uklightsources.org |
| This compound | Fluorescent Dye | Acts as the fluorophore for visualizing latent fingerprints under UV light. rsc.orgle.ac.uk |
The integration of chitosan, a polysaccharide, is a critical aspect of the MCM-41@Ch@DnsGly nanosystem. le.ac.uktechnologynetworks.comlightsources.org Chitosan is used to modify the surface of the MSNs, a strategy that has been explored for various applications. nih.gov In this context, the chitosan layer facilitates better interaction and adhesion between the nanoparticles and the residues that constitute a latent fingerprint. The modification of the MCM-41 surface is achieved by first treating it with APTES (3-aminopropyl)triethoxysilane) to introduce amine groups. nih.gov Subsequently, chitosan is added, which can interact with the functionalized surface via hydrogen bonding. The this compound is then incorporated, where its carboxylic acid group is thought to form hydrogen bonds with the chitosan polymer chains. This hierarchical structure creates a versatile and effective material for latent fingerprint visualization on a wide array of forensically challenging surfaces, including glass, plastic, and polymer banknotes. cobiss.nettechnologynetworks.com
Mesoporous Silica Nanoparticles (MSNs) Hybrid Materials
Chemical Sensor Design and Development
The fluorescence of the dansyl group is highly sensitive to its chemical environment, including polarity, pH, and the presence of metal ions. researchgate.netresearchgate.net This characteristic makes this compound and its derivatives excellent candidates for the design of chemical sensors.
Dansyl-based fluorescent sensors have been developed for the detection of various heavy and transition metal ions. researchgate.net The high sensitivity and selectivity of the dansyl moiety allow for the detection of these ions at low concentrations. researchgate.net For instance, a dipeptide-based fluorescent sensor (DMH) demonstrated a sensitive response to Ag(I), Hg(II), and Cu(II) in aqueous solutions. nih.gov This sensor could differentiate between the three ions by its response type: a "turn-on" fluorescence for Ag(I), a ratiometric response for Hg(II), and a "turn-off" or quenching response for Cu(II). nih.gov The detection limits for Ag(I) and Cu(II) were significantly lower than the maximum contaminant levels set by the EPA for drinking water. nih.gov Other studies have also reported dansyl derivatives that are highly sensitive to Cu2+ and Hg2+ ions. researchgate.net Furthermore, a dansyl-diarylethene-based probe was designed to detect Cu2+ through fluorescence enhancement and Fe3+ through fluorescence quenching. acs.org
Table 2: Dansyl-Based Sensors for Metal Ion Detection
| Sensor Type | Target Ion(s) | Fluorescence Response | Reference |
| Dipeptide-based sensor (DMH) | Ag(I) | Turn-on | nih.gov |
| Dipeptide-based sensor (DMH) | Hg(II) | Ratiometric | nih.gov |
| Dipeptide-based sensor (DMH) | Cu(II) | Turn-off (quenching) | nih.gov |
| Polarity-sensitive dansyl derivative (L1) | Cu2+, Hg2+ | Not specified | researchgate.net |
| Dansyl-diarylethene probe | Cu2+ | Turn-on (enhancement) | acs.org |
| Dansyl-diarylethene probe | Fe3+ | Turn-off (quenching) | acs.org |
This compound and its derivatives can function as pH indicators due to the structural features of the dansyl group. cymitquimica.com The fluorescence emission spectrum of the dansyl fluorophore is sensitive to environmental pH. researchgate.net A simple fluorescent probe based on a dansyl derivative (Bu-Dns) was synthesized and shown to have good selectivity and sensitivity towards H+ in an acidic medium, specifically over a pH range of approximately 4 to 2. nih.gov In this system, the solution emits yellow fluorescent light at a pH above 4, which weakens as the pH decreases, until complete fluorescence quenching occurs below pH 2. nih.gov This pH response is attributed to the protonation of the dimethylamine (B145610) group on the dansyl moiety. nih.gov The binding of this compound to proteins like human serum albumin (HSA) is also influenced by pH, as the protein's conformation and binding sites change with varying pH levels. plos.org
This compound is utilized in the generation of chromophore-modified cyclodextrins for the development of chemosensors. sigmaaldrich.comsigmaaldrich.comcnreagent.com In one such application, a this compound-modified β-cyclodextrin (DnsC4-beta-CD) was prepared and immobilized on a cellulose (B213188) membrane. capes.gov.brresearchgate.net This system functions as a chemosensor for detecting various guest molecules. capes.gov.br The sensing mechanism relies on a change in the fluorescence of the dansyl group. researchgate.net When a guest molecule is present, it enters the cyclodextrin (B1172386) cavity, inducing a conformational change that moves the dansyl group from the hydrophobic interior of the cavity to the more polar external environment. capes.gov.brresearchgate.net This change in location results in a decrease in fluorescence intensity, which can be correlated to the concentration of the guest molecule. capes.gov.brresearchgate.net This demonstrates the utility of such systems as novel, disposable chemosensors. researchgate.net
Applications in G-quadruplex Complex Studies
Dansyl-based ligands are utilized in the study of G-quadruplexes (G4s), which are non-canonical nucleic acid structures formed in guanine-rich sequences. reading.ac.uk The dansyl fluorophore, characterized by an intense fluorescence emission in the visible spectrum due to a charge-transfer excited state, is a core structure in many fluorescent biosensors and labels. researchgate.net Its high emission quantum yield and biocompatibility make dansylated sensors suitable for applications under physiological conditions. researchgate.net
The interaction between small molecule ligands and G-quadruplexes can be investigated using various techniques, including fluorescence spectroscopy. researchgate.netmdpi.com For instance, the binding of a ligand to a G-quadruplex can cause a change in the fluorescence signal, which can be used to determine binding affinity and selectivity. mdpi.comdcu.ie While specific studies extensively detailing this compound's direct application as a primary ligand for G4 recognition are emerging, the well-established photophysical properties of the dansyl group make it a valuable component in designing probes for G4 structures. researchgate.net Research has explored the use of this compound in the form of nanofibers for applications such as enhancing the visual contrast of latent fingerprints, a finding that underscores the compound's utility in developing new materials for forensic science. researchgate.net The design of such probes often involves tethering the fluorescent moiety to a molecule with an affinity for the G4 structure, where the dansyl group acts as a reporter. dcu.ie
High-Resolution Imaging and Detection Techniques
This compound's inherent fluorescent properties make it a valuable tool in various high-resolution imaging and detection methodologies. ontosight.ai Its ability to emit light upon excitation allows for sensitive detection in biochemical and forensic applications.
Fluorescence microscopy is a powerful technique used to visualize specific molecules and structures within cells. promega.cachemetrix.co.za By tagging molecules of interest with fluorescent probes, researchers can study their localization, distribution, and dynamics in living or fixed cells. nih.govlicorbio.com this compound serves as one such fluorescent probe. ontosight.ai It can be used to label biomolecules, enabling their visualization within cellular compartments through fluorescence microscopy. ontosight.airsc.org This application is crucial for investigating cellular processes, such as the localization and trafficking of proteins, providing insights into their biological functions. promega.canih.gov The dansyl fluorophore is a key component in many fluorescent biosensors designed for these purposes. researchgate.net
Spectrofluorometry is a quantitative analytical technique that measures the fluorescence of a sample. This compound is well-suited for this application due to its strong fluorescent properties. ontosight.airesearchgate.net The technique involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. For this compound, the excitation and emission maxima are approximately 324 nm and 559 nm, respectively. researchgate.netresearchgate.net
A key application of this compound in quantitative analysis is in enzyme assays. ontosight.ainih.gov For example, it has been used to develop a sensitive and specific assay to determine the halogenating activity of myeloperoxidase (MPO) and eosinophil peroxidase (EPO). nih.govunesp.br In this assay, the enzymatic production of hypochlorous acid (HOCl) and hypobromous acid (HOBr) leads to a decrease (bleaching) of this compound's fluorescence. unesp.br The rate of fluorescence decay is correlated with the enzyme's activity, allowing for real-time measurement and quantitative analysis. nih.gov
Below is a table summarizing the photophysical properties of this compound relevant to its use in spectrofluorometry.
| Property | Value | Solvent | Citation |
| Absorption Wavelength | 338.5 nm | dioxane | photochemcad.com |
| Molar Absorptivity (ε) | 4300 M⁻¹cm⁻¹ | dioxane | photochemcad.com |
| Excitation Wavelength | 324 nm | Not Specified | researchgate.netresearchgate.net |
| Emission Wavelength | 559 nm | Not Specified | researchgate.netresearchgate.net |
| Fluorescence Quantum Yield | 0.66 | dioxane | photochemcad.com |
This table provides an interactive summary of this compound's key spectral characteristics.
A significant and innovative application of this compound is in the field of forensic science for the visualization of latent fingermarks. le.ac.uktechnologynetworks.com Researchers have developed a nanostructured hybrid material, designated MCM-41@chitosan@this compound, for this purpose. le.ac.ukresearchgate.net This nanomaterial effectively adheres to the residues in latent fingerprints, including aged ones, making them visible under UV light. le.ac.ukeurekalert.org
The material's effectiveness stems from the synergistic combination of its components. The dansyl fluorophore provides the strong fluorescence necessary for detection. technologynetworks.comforensicmag.com This method produces high-quality, detailed fingerprint images that meet the standards for successful identification, such as those set by the UK Home Office. le.ac.uktechnologynetworks.com A major advantage of this technique is its versatility across various surfaces like metal, plastic, and glass, and its potential for direct use at crime scenes without requiring extensive lab facilities. eurekalert.orgforensicmag.com
The table below details the components of the nanomaterial and their respective functions.
| Component | Function | Citation |
| MCM-41 (Mesoporous Silica Nanoparticles) | Provides a high surface area scaffold for the other components. | le.ac.uktechnologynetworks.com |
| Chitosan | A polysaccharide that aids in adhering the nanoparticles to fingerprint residues. | le.ac.ukeurekalert.org |
| This compound | Acts as the fluorescent dye that makes the fingerprint visible under UV light. | technologynetworks.comforensicmag.com |
This interactive table outlines the components of the novel nanomaterial used for latent fingerprint detection.
Spectrofluorometry for Quantitative Biochemical Analysis
Protein and Peptide Derivatization for Analysis
Dansyl chloride, a closely related precursor to the dansyl group in this compound, is a classic reagent used for the derivatization of proteins and peptides, a crucial step for their analysis. researchgate.netresearchgate.net Derivatization involves chemically modifying the analyte to enhance its detection properties.
One of the original and most important applications of dansylation in biochemistry is the determination of the N-terminal amino acid of proteins and peptides. researchgate.netnih.gov This process, often called the "dansyl method," is a cornerstone of protein sequencing. springernature.com
The method involves reacting the peptide or protein with dansyl chloride, which covalently attaches the fluorescent dansyl group to the primary amine of the N-terminal amino acid. nih.govspringernature.com Following this labeling step, the peptide is subjected to acid hydrolysis. This process breaks all the peptide bonds, releasing the individual amino acids. springernature.com Crucially, the bond between the dansyl group and the N-terminal amino acid is resistant to this acid hydrolysis. springernature.com
The result is a mixture containing free amino acids and the single, fluorescently-tagged N-dansyl-amino acid. This derivative can then be easily identified using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography, allowing for the unambiguous identification of the original N-terminal residue. nih.govspringernature.com Repeating this process, often in conjunction with methods like Edman degradation, was a foundational strategy for determining the complete amino acid sequence of proteins. springernature.comabcam.com
Application in Peptide Research and Modification Studies
This compound is a valuable tool in peptide research, particularly in the development and screening of peptide libraries to investigate enzyme-substrate specificity. Its fluorescent nature and its utility as an N-terminal tag make it highly suitable for various analytical techniques.
One significant application of this compound is in the screening of peptide libraries to identify novel enzyme substrates. For instance, in the study of protein farnesyltransferase (FTase), peptide libraries are synthesized with an N-terminal this compound (DsG) and a RAG sequence upstream of a variable CaaaX sequence. mdpi.comresearchgate.net This DsG tag serves a dual purpose: it aids in the solubility of the peptides and enhances their ionization efficiency during analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). mdpi.com The enzymatic reaction involves the transfer of a farnesyl group to the peptide, resulting in a mass shift of 204 Daltons, which is readily detectable by MALDI-MS, allowing for the identification of successful substrate sequences. mdpi.com
Furthermore, the intrinsic fluorescence of the dansyl group is exploited in quantitative High-Performance Liquid Chromatography (HPLC) assays. researchgate.netmdpi.com These assays are used to measure the conversion of selected peptides by enzymes like FTase. The fluorescence of this compound is monitored, typically with an excitation wavelength of 220 nm and an emission wavelength of 495 nm, to quantify the farnesylated and unfarnesylated peptides, which are separated based on their retention times. researchgate.netmdpi.com The farnesylated product, being more hydrophobic, consistently elutes later than the unreacted peptide substrate. researchgate.net
The following table summarizes data from HPLC assays used to quantify the conversion of various this compound-labeled peptides by farnesyltransferase.
| Peptide Sequence | Enzyme and Concentration | Analytical Method | Key Finding |
| DsGRAGCMIIM | 25 nM yFTase | HPLC with Fluorescence Detection | Quantification of enzymatic conversion based on fluorescence. researchgate.netmdpi.com |
| DsGRAGCMIIQ | 25 nM yFTase | HPLC with Fluorescence Detection | Farnesylated peptide elutes later than the unfarnesylated counterpart. researchgate.netmdpi.com |
| DsGCMTSQ | 100 nM yFTase | HPLC with Fluorescence Detection | Demonstrates utility for sequences identified from bioinformatic analysis. researchgate.netmdpi.com |
| DsGCSQAS | 100 nM rFTase | HPLC with Fluorescence Detection | Confirms applicability across different FTase orthologs. researchgate.netmdpi.com |
Data sourced from studies on farnesyltransferase substrate screening. researchgate.netmdpi.com
These methodologies, employing this compound-tagged peptides, are instrumental in high-throughput screening efforts to expand the known substrate scope of enzymes and to understand the sequence determinants of substrate recognition. proteogenix.scienceresearchgate.net
Covalent Labeling of Solvent-Accessible Lysine (B10760008) Residues
Dansyl chloride (DnsCl) serves as a robust fluorescent probe for the covalent labeling of solvent-accessible lysine residues on proteins. mdpi.com This method is advantageous due to the mild reaction conditions and the small size of the dansyl group, which typically has a negligible effect on the native conformation of the protein or protein complexes. mdpi.com The primary amine of the lysine side chain reacts with Dansyl chloride, forming a stable sulfonamide bond. mdpi.com
The process of dansylation is a valuable tool in chemical proteomics to map protein surfaces and identify interaction sites. The extent of labeling on specific lysine residues provides a measure of their solvent accessibility. Mass spectrometry is the primary technique used to analyze the results of these labeling experiments. Following the labeling reaction, the protein is proteolytically digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific lysine residues that have been modified. nih.gov
A notable study utilized bacterial transglutaminase to catalyze the modification of lysine residues in human plasma proteins with a dansyl-containing probe, dansyl-epsilon-aminohexyl-Gln-Gln-Ile-Val-OH (dansylQQIV). nih.gov The modified proteins were then digested, and the labeled peptides were identified by LC-MS/MS analysis. The fragmentation spectra of these peptides displayed characteristic signature ions, confirming the modification. nih.gov This approach demonstrated that even after labeling, a protein like human butyrylcholinesterase retained its full enzymatic activity. nih.gov
The table below presents the identified dansylated lysine residues on human butyrylcholinesterase from this study.
| Protein | Labeled Lysine Residue | Analytical Technique |
| Butyrylcholinesterase | K276 | LC-MS/MS |
| Butyrylcholinesterase | K342 | LC-MS/MS |
| Butyrylcholinesterase | K376 | LC-MS/MS |
| Butyrylcholinesterase | K383 | LC-MS/MS |
| Butyrylcholinesterase | K436 | LC-MS/MS |
| Butyrylcholinesterase | K455 | LC-MS/MS |
| Butyrylcholinesterase | K556 | LC-MS/MS |
Data from a study on transglutaminase-catalyzed protein labeling. nih.gov
This covalent labeling strategy, coupled with mass spectrometry, provides valuable insights into the surface topology of proteins and can be used to identify protein-protein interaction interfaces, as lysine residues at an interface are expected to be protected from labeling. mdpi.com
Investigation of Protein Structure and Dynamics using Dansylation
The covalent modification of proteins with dansyl groups is a powerful method for investigating protein structure, dynamics, and interactions. mdpi.comosti.govnih.gov The fluorescence of the dansyl moiety is highly sensitive to the polarity of its local environment, a property that is exploited to report on changes in protein conformation and binding events. nih.gov
Native mass spectrometry and ion mobility mass spectrometry are key techniques for analyzing dansylated proteins under conditions that preserve their native-like structure. mdpi.comumass.edu In this approach, proteins are labeled with Dansyl chloride, and the resulting heterogeneous mixture of labeled proteins is analyzed. The number of incorporated dansyl groups provides information about the number of solvent-accessible lysine residues, which can change depending on the protein's conformational state or its interaction with other molecules. mdpi.com Studies on model proteins such as myoglobin (B1173299) and alcohol dehydrogenase have established the utility of this approach for probing protein folding, stability, protein-protein interactions, and protein-cofactor interactions. mdpi.comnih.govdntb.gov.ua For example, changes in the labeling pattern can reveal shifts in protein conformation induced by ligand binding or changes in environmental conditions like pH. mdpi.com
Fluorescence spectroscopy offers another avenue to study protein structure and dynamics using this compound. The fluorescence emission of this compound is significantly enhanced, and the emission maximum undergoes a blue shift when it binds to hydrophobic pockets on a protein surface, moving from a polar aqueous environment to a nonpolar one. nih.govajol.info This phenomenon is used to study protein-ligand binding. For instance, the binding of this compound to bovine serum albumin (BSA) has been well-characterized, showing a strong increase in fluorescence upon binding to a high-affinity site. ajol.inforesearchgate.net This interaction can be used in competitive binding assays to determine the binding constants of other molecules that compete for the same site. ajol.inforesearchgate.net
The photophysical properties of the dansyl group are critical to these applications. The following table details the fluorescence lifetime of this compound in different solvent environments, illustrating the sensitivity of the probe to its surroundings.
| Solvent | Dielectric Constant (εr) | Emission Maximum (nm) | Fluorescence Lifetime (ns) |
| Water | 80 | 613 | 2.4 |
| Methanol | 32.7 | 573 | 11.4 |
| Ethanol | 24.3 | 567 | 12.8 |
Data from a study on the photophysical properties of dansyl in various environments. nih.gov
These advanced methodologies, which combine dansylation with sophisticated analytical techniques, provide detailed insights into the complex world of protein architecture and function.
Computational and Theoretical Investigations of Dansylglycine
Density Functional Theory (DFT) and Conceptual DFT (CDFT) Studies
Density Functional Theory (DFT) and its conceptual framework (CDFT) have proven to be powerful tools for understanding the chemical behavior of Dansylglycine. nih.govfrontiersin.org These methods focus on the electron density to predict molecular properties and reactivity. mpg.de
Computational studies have investigated the molecular reactivity of this compound in various solvents, with a particular focus on water and dioxane, to understand how the environment influences its behavior. researchgate.netdntb.gov.ua By employing models like the Solvation Model based on Density (SMD) in conjunction with DFT calculations, researchers can simulate solvent effects on the molecule's geometric and electronic structure. researchgate.netscielo.br
Research has shown that the choice of the density functional is crucial for obtaining accurate results. Studies comparing various functionals have identified the MN12SX density functional, when paired with the Def2TZVP basis set, as particularly effective for describing the chemical reactivity of this compound in both aqueous and dioxane environments. researchgate.netresearchgate.net The SMD solvation model has demonstrated its capability to differentiate the subtle changes in reactivity descriptors between these two solvents. researchgate.net This theoretical approach is vital for interpreting experimental observations, such as the known differences in fluorescence quantum yield of this compound in water (0.07) and dioxane (0.66). omlc.org
Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through a set of global descriptors. nih.govdergipark.org.tr These descriptors, including electronegativity (χ), global hardness (η), and the electrophilicity index (ω), are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). dergipark.org.trajchem-a.com
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Global Hardness (η): Indicates resistance to change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. ajchem-a.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. dergipark.org.tr
Below is an interactive table of global reactivity descriptors for this compound calculated using the MN12SX/Def2TZVP model. researchgate.net
The primary tools for this analysis are:
Fukui Functions: These indicate the change in electron density at a specific point when the total number of electrons in the system changes, highlighting regions prone to nucleophilic or electrophilic attack. researcher.life
Condensed Dual Descriptor (Δf(r)): This descriptor provides a clearer picture by simultaneously showing sites for nucleophilic attack (where Δf(r) > 0) and electrophilic attack (where Δf(r) < 0). researcher.liferesearcher.life Calculations have shown that for this compound, the preferred site for a nucleophilic attack is an atom that will act as an electrophilic species. researchgate.net
Parr Functions: These functions, related to the atomic spin density of the radical cation or anion, are also used to predict the most reactive sites for electrophilic and nucleophilic attacks, respectively. researchgate.netscite.ai
These analyses are critical for understanding reaction mechanisms, such as the observed depletion of this compound's fluorescence due to an electrophilic attack by hypochlorous acid (HOCl) and hypobromous acid (HOBr). nih.gov
Analysis of Global Reactivity Descriptors (e.g., Electronegativity, Global Hardness, Electrophilicity)
Time-Dependent Density Functional Theory (TDDFT) for Excited State Analysis
Time-Dependent Density Functional Theory (TDDFT) is the workhorse method for studying the excited states of molecules like this compound. mpg.dersc.orgchemrxiv.org It allows for the calculation of electronic transition energies and properties, providing a theoretical basis for understanding the molecule's interaction with light. nih.govq-chem.com
TDDFT is widely used to model the absorption and emission spectra of fluorescent molecules. researchgate.netrsc.org By calculating the vertical excitation energies from the ground state, researchers can predict the maximum absorption wavelengths (λ_max). For this compound, TDDFT calculations have successfully predicted absorption maxima that are in good agreement with experimental values. researchgate.net
Experimental studies have characterized the spectral properties of this compound in various solvents. For instance, the absorption and fluorescence peaks are known to shift depending on the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netrsc.org In dioxane, this compound has an absorption maximum at approximately 339-340 nm, while in water, the peak is around 340 nm. researchgate.netomlc.org The fluorescence emission is significantly red-shifted in more polar solvents. rsc.org
The following table summarizes key experimental spectral data for this compound.
The absorption of UV-visible light by a molecule promotes an electron from an occupied molecular orbital to an unoccupied one. libretexts.org The most important orbitals in this process are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that determines the energy of the lowest electronic transition. ajchem-a.comlibretexts.org
TDDFT calculations allow for the visualization and analysis of these frontier orbitals and the nature of the electronic transitions. researchgate.netresearchgate.net For molecules with extensive π-systems like this compound, the relevant transitions are typically π → π* transitions. libretexts.org The analysis of the orbitals involved in the excitation (often referred to as natural transition orbitals) can confirm the character of the transition, for instance, whether it is a locally excited state or involves intramolecular charge transfer (ICT), which is often the case for dansyl derivatives. researchgate.netrsc.org This detailed understanding of the electronic transitions is fundamental to explaining the photophysical properties of this compound, including its sensitivity to the solvent environment.
Modeling Absorption and Emission Spectra
Molecular Dynamics (MD) Simulations for Interaction Mechanism Elucidation
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. uu.nlnih.gov By providing an atomistic level of detail, MD simulations complement experimental techniques and are instrumental in understanding the complex and dynamic processes of ligand-protein binding, including the conformational changes and interaction forces that govern the formation of a stable complex. nih.govdovepress.com In the context of this compound, MD simulations have been pivotal in elucidating the specifics of its interaction with transport proteins like serum albumin.
Research employing MD simulations, often in conjunction with molecular docking, has provided significant insights into how this compound binds to its protein targets. rsc.org These computational approaches can predict the preferred binding conformation and orientation of a ligand within a protein's binding site and analyze the stability and dynamics of the resulting complex. dovepress.commdpi.com
Detailed Research Findings
Studies focusing on the interaction between this compound and serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), have utilized MD simulations to map out the binding landscape. This compound is well-established as a fluorescent probe that primarily binds to Sudlow's site II, located in subdomain IIIA of albumin. rsc.orgresearchgate.netmdpi.com MD simulations help to visualize and quantify the interactions within this hydrophobic cavity.
The primary forces driving the binding of this compound within this site are a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. rsc.orgresearchgate.net The dansyl moiety, with its naphthalene (B1677914) ring system, fits snugly into the hydrophobic pocket of site II, while the glycine (B1666218) portion can form specific hydrogen bonds with nearby amino acid residues.
MD simulations have also been employed to study the influence of the surrounding environment on binding affinity. For instance, simulations have explored how changes in solvent polarity affect the stability of ligands within HSA's hydrophobic sites. researchgate.net By altering the solvent composition (e.g., by adding 1,4-dioxane), researchers can simulate changes in the dielectric constant of the medium. researchgate.net These studies have shown that the energy barrier for a ligand to detach from a hydrophobic pocket is significantly influenced by the hydrophobicity difference between the binding site's microenvironment and the bulk solvent. researchgate.net Although the specific energy values are for other hydrophobic probes, the principle directly applies to this compound's interaction. researchgate.net
The stability of the this compound-albumin complex over the simulation time is a key indicator of a favorable binding event. This is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. dovepress.com A stable RMSD value over several nanoseconds suggests that the complex has reached equilibrium and the ligand is securely bound. mdpi.com Furthermore, analyses like the Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the protein and ligand are flexible or rigid upon complex formation. dovepress.com
Table 1: Summary of this compound-Albumin Interaction Characteristics from Computational Studies This table is interactive. You can sort and filter the data.
| Characteristic | Description | Key Findings from Simulations |
|---|---|---|
| Binding Site | The primary location on the protein where this compound binds. | Consistently identified as Sudlow's Site II in subdomain IIIA of Human and Bovine Serum Albumin. rsc.orgresearchgate.netmdpi.com |
| Primary Driving Forces | The main types of non-covalent interactions responsible for binding. | Hydrophobic interactions involving the dansyl group are dominant, supplemented by hydrogen bonding and van der Waals forces. rsc.orgresearchgate.netresearchgate.net |
| Complex Stability | The consistency of the ligand's position and protein structure after binding. | MD simulations show stable Root Mean Square Deviation (RMSD) values for the complex, indicating a stable binding mode. dovepress.commdpi.com |
| Binding Affinity | The strength of the binding interaction. | Calculated using methods like MM/GBSA, showing moderate to high affinity for Site II. mdpi.comnih.gov |
Table 2: Example of MD Simulation Data on the Effect of Solvent Polarity on Ligand Detachment Energy from HSA Data from a study involving ligands that compete with this compound, illustrating the principles of hydrophobic interaction investigated by MD simulations. researchgate.net This table is interactive. You can sort and filter the data.
| Ligand | Solvent Composition (% 1,4-dioxane) | Detachment Energy Barrier (kcal/mol) |
|---|---|---|
| DPH | 0% | 9 |
| DPH | 20% | 7 |
| OG | 0% | 14 |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 1,4-dioxane |
| Bovine Serum Albumin (BSA) |
| This compound |
| DPH (1,6-diphenyl-1,3,5-hexatriene) |
| Human Serum Albumin (HSA) |
Future Directions and Emerging Research Avenues
Exploration of Novel Dansylglycine Derivatives for Enhanced Functionality
The core structure of this compound serves as a versatile scaffold for the development of novel derivatives with tailored properties. Researchers are actively modifying the this compound molecule to enhance its intrinsic characteristics, such as fluorescence, binding affinity, and stability, for specific applications.
One area of focus is in the development of new fluorescent probes for complex biological systems. For example, novel fluorescently labelled polymyxin (B74138) probes, FADDI-285 and FADDI-286, were designed based on a this compound-containing precursor. mdpi.com These derivatives were created by modifying the hydrophobic components of the molecule to improve its utility and performance in vivo while retaining potent antimicrobial activity against Gram-negative bacteria, including resistant strains. mdpi.com
| Compound | Modification from Precursor | MIC against Polymyxin-Resistant Isolates (mg/L) |
|---|---|---|
| FADDI-285 | Incorporation of D-leucine at position 6 and alanine (B10760859) at position 7 | ~32 |
| FADDI-286 | Represents native polymyxins with dansyl group | ~32 |
| Polymyxin B (Control) | - | ~128 |
| Colistin (Control) | - | ~128 |
Another avenue of exploration is the synthesis of dansyl derivatives for environmental sensing. Polarity-sensitive dansyl derivatives have been synthesized to detect and quantify pollutant metal ions such as copper (Cu²⁺) and mercury (Hg²⁺) at micromolar concentrations. researchgate.net Furthermore, new dansyl derivatives of methoxyamine and 1,1-diphenylhydrazine (B1198277) have been synthesized, which act as fluorescent precursors that can generate free radicals upon oxidation, demonstrating their potential use in studying oxidative processes. researchgate.net
Advanced Applications in Bioimaging and Diagnostics
The inherent fluorescence of the dansyl group makes this compound and its derivatives prime candidates for advanced applications in bioimaging and diagnostics. researchgate.net Research is moving beyond traditional biological labeling toward creating sophisticated diagnostic tools.
A significant emerging application is in the field of forensic science. A nanostructured hybrid material, designated MCM-41@Ch@DnsGly, has been developed by functionalizing mesoporous silica (B1680970) nanoparticles with chitosan (B1678972) and this compound. researchgate.neteurekalert.org This material serves as a highly effective agent for visualizing latent fingerprints on a wide variety of surfaces, including challenging ones like polymer banknotes. eurekalert.org The nanoparticles adhere strongly to the residues in fingerprints, and their fluorescence allows for the capture of high-quality images with fine detail, meeting standards for successful forensic identification. researchgate.neteurekalert.org
In clinical and environmental diagnostics, derivatives are being designed as selective chemosensors. For instance, a photochromic diarylethene molecule incorporating a dansylhydrazine unit has been engineered to act as a bifunctional fluorescent probe for the independent detection of Cu²⁺ and Fe³⁺ ions. acs.org The probe exhibits distinct changes in its fluorescence spectrum upon binding to these separate metal ions, allowing for their detection and quantification in samples. acs.org
| Analyte | Fluorescence Change | Emission Peak (nm) |
|---|---|---|
| Probe Only (1O) | - | 557 |
| Probe + Cu²⁺ | Blue shift | 494 |
| Probe + Fe³⁺ | Quenching | 557 |
Integration with Machine Learning and Artificial Intelligence in Chemical Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and the study of compounds like this compound is no exception. researchgate.net AI and ML are increasingly used to accelerate the discovery and optimization of new molecules by predicting their properties, thereby reducing the need for laborious trial-and-error synthesis. nih.govchemrxiv.org
While specific ML models for this compound are emerging, the broader application of these technologies in fluorescent molecule design is highly relevant. researchgate.net ML models can be trained on large datasets of known fluorescent compounds to predict key photophysical properties, such as absorption and emission wavelengths and quantum yields, for novel or hypothetical structures. nih.govchemrxiv.org This predictive power allows researchers to perform high-throughput virtual screening of potential this compound derivatives to identify candidates with desired optical properties before committing to their synthesis. rsc.org
Sustainable Synthesis and Application Methodologies for this compound
In line with the global push for environmental responsibility, a future direction in this compound research involves the development of sustainable and green synthesis methodologies. mdpi.com Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical production. mdpi.comresearchgate.net
Future synthesis of this compound and its derivatives may increasingly rely on techniques such as:
Biocatalysis : The use of enzymes to carry out specific chemical reactions under mild conditions, reducing the need for harsh reagents and solvents. mdpi.com
Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. mdpi.com
Use of Green Solvents : Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. researchgate.net
Flow Chemistry : Continuous flow processes can offer higher efficiency, better process control, and be more easily automated and integrated with other green technologies. mdpi.com
The synthesis of the MCM-41@Ch@DnsGly fingerprinting agent already incorporates a green element by using chitosan, a biodegradable polysaccharide derived from crustacean shells. eurekalert.org The broader adoption of green chemistry principles, from the synthesis of the basic this compound molecule to its incorporation into complex functional materials, represents a critical and evolving area of research. researchgate.netnih.gov
Q & A
Q. What is the primary role of dansylglycine in studying protein-ligand interactions, and how is it methodologically applied?
this compound is widely used as a fluorescent probe to investigate binding interactions with proteins like human serum albumin (HSA) and enzymes such as myeloperoxidase (MPO). Its dansyl group exhibits fluorescence quenching upon binding, enabling real-time monitoring of ligand-protein interactions. For example, this compound binds specifically to HSA's Site II, where pH-dependent conformational changes in HSA (e.g., pH 3.5 vs. pH 9.0) alter binding efficiency . Methodologically, researchers employ fluorescence spectroscopy at excitation/emission wavelengths of 340/550 nm, with this compound concentrations typically around 50 µmol L⁻¹ in phosphate-buffered saline (PBS) at pH 7.4 .
Q. How does this compound function as a probe for halogenating enzyme activity?
this compound detects halogenating activity (e.g., HOCl/HOBr production) by MPO or eosinophil peroxidase (EPO). The dansyl group undergoes electrophilic attack by these oxidants, leading to fluorescence bleaching. Experimental setups include enzyme concentrations (e.g., 20 nmol L⁻¹ MPO), H₂O₂ (100 µmol L⁻¹), and halide ions (Cl⁻/Br⁻) in PBS. Fluorescence decay correlates linearly with oxidant concentration, allowing quantification of enzyme activity. This method distinguishes halogenating activity from peroxidase activity by halide dependence .
Advanced Research Questions
Q. How do pH and temperature variations affect this compound's binding to HSA, and how can these be optimized for experimental reproducibility?
this compound's binding to HSA is pH-sensitive: at pH 3.5, HSA retains full binding capacity due to structural expansion of subdomain IIIA, while at pH 9.0, the protein loses rigidity and binding ability . Temperature also modulates reversibility; higher temperatures weaken binding, suggesting entropy-driven interactions. To optimize protocols, researchers should pre-equilbrate HSA in buffers (e.g., 20 mmol L⁻¹ phosphate) at the desired pH and monitor binding via circular dichroism (CD) at 346 nm or fluorescence quenching .
Q. What experimental contradictions arise when quantifying MPO activity using this compound, and how can they be resolved?
A key contradiction involves Br⁻'s dual role: it enhances this compound's reaction rate with HOCl (via HOBr formation) but may compete with endogenous compounds in complex biological matrices, leading to underestimation of MPO activity . To resolve this, researchers should:
Q. How does this compound differentiate between MPO and EPO activity, and what are the limitations in mixed enzymatic systems?
this compound distinguishes MPO and EPO via pH selectivity: MPO activity is optimal at neutral pH (7.4), while EPO shows higher activity in mildly acidic conditions. However, in mixed systems (e.g., inflammatory exudates), overlapping pH ranges and competing substrates (e.g., endogenous thiols) can obscure specificity. To address this, researchers may:
Q. What are the key methodological pitfalls in using this compound for real-time HOCl/HOBr detection, and how can data reliability be improved?
Major challenges include:
- Non-specific fluorescence quenching from non-oxidant sources (e.g., light exposure, sample turbidity). Mitigation: Include controls without enzymes or oxidants.
- Enzyme inactivation : Prolonged H₂O₂ exposure (>30 min) inactivates MPO. Solution: Use short incubation times (≤30 min) and lower H₂O₂ concentrations .
- Interference from aromatic metabolites : Pre-purify samples via size-exclusion chromatography or centrifugal filtration .
Data Analysis and Interpretation
Q. How should researchers analyze contradictory data on this compound's binding kinetics under varying oxidative conditions?
Conflicting kinetic data (e.g., variable rate constants for HOBr vs. HOCl reactions) often stem from differences in halide concentrations or enzyme purity. To standardize analysis:
Q. What statistical approaches are recommended for correlating this compound fluorescence decay with oxidant concentrations?
Linear regression is standard for correlating fluorescence decay (ΔF = F₀ − F) with oxidant concentration. For non-linear cases (e.g., enzyme saturation), use:
- Lineweaver-Burk plots to calculate Kₘ and Vₘₐₓ.
- Limit of detection (LOD) : Defined as 3.3 × standard deviation of the blank/slope, ensuring sensitivity down to ~2.3 µmol L⁻¹ HOCl .
Technical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
